3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid is an aromatic compound that features a trifluoromethyl group and a methylphenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Friedel-Crafts Acylation: This method involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-Trifluoromethylbenzoic acid:
Uniqueness
3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the trifluoromethyl and methylphenyl groups. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for diverse reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(3-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-3-2-4-10(5-9)11-6-12(14(19)20)8-13(7-11)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYYNJUAAYZTHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688616 |
Source
|
Record name | 3'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-10-9 |
Source
|
Record name | 3'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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